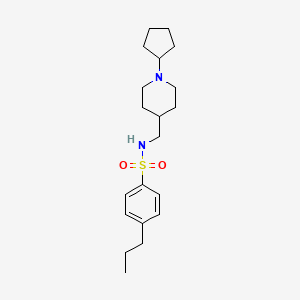

![molecular formula C24H24N4O4 B2805127 N-(1-(3-(邻甲苯基)-1H-吡唑-5-甲酰)哌啶-4-基)苯并[d][1,3]二噁烷-5-甲酰胺 CAS No. 1319133-51-1](/img/structure/B2805127.png)

N-(1-(3-(邻甲苯基)-1H-吡唑-5-甲酰)哌啶-4-基)苯并[d][1,3]二噁烷-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

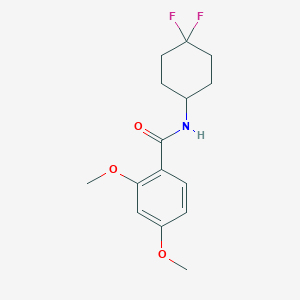

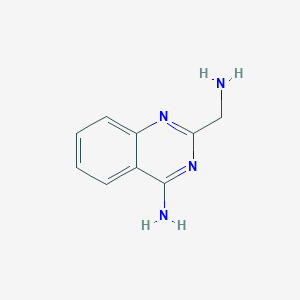

N-(1-(3-(o-tolyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.48. The purity is usually 95%.

BenchChem offers high-quality N-(1-(3-(o-tolyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(3-(o-tolyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

尿激酶受体抑制的虚拟筛选

针对尿激酶受体 (uPAR) 的虚拟筛选确定了包括 (±)-3-(苯并[d][1,3]二氧杂环-5-基)-N-(苯并[d][1,3]二氧杂环-5-基甲基)-4-苯基丁-1-胺和 N-(3,5-二甲基苯基)-1-(4-异丙基苯基)-5-(哌啶-4-基)-1H-吡唑-4-甲酰胺作为潜在抑制剂。合成的类似物显示出对乳腺癌细胞迁移、粘附和血管生成具有抑制作用,显示出癌症转移治疗的前景。一种化合物在动物模型中显示出肿瘤体积显着减少,表明未来治疗发展的潜力 (Wang 等人,2011 年)。

大麻素受体拮抗中的构效关系

对吡唑衍生物的研究,特别是关注它们与大麻素受体的相互作用,突出了特定结构特征对强拮抗活性的重要性。在吡唑环上特定位置具有特定取代基的化合物对 CB1 受体表现出高亲和力。这项研究有助于理解结构变异如何影响受体结合和活性,为设计更具选择性和效力的大麻素受体拮抗剂提供了见解 (Lan 等人,1999 年)。

神经系统疾病的甘氨酸转运蛋白 1 抑制

将 1-甲基-N-(丙烷-2-基)-N-({2-[4-(三氟甲氧基)苯基]吡啶-4-基}甲基)-1H-咪唑-4-甲酰胺确定为一种有效且口服可用的甘氨酸转运蛋白 1 (GlyT1) 抑制剂,代表了针对中枢神经系统疾病的重大进展。该化合物在药代动力学上表现出良好的特性,并增加了大鼠脑脊液中的甘氨酸浓度,表明有望治疗与 NMDA 受体功能低下相关的疾病 (Yamamoto 等人,2016 年)。

用于神经炎症成像的潜在 PET 示踪剂

合成 N-(3-(4-[11C]甲基哌嗪-1-基)-1-(5-甲基吡啶-2-基)-1H-吡唑-5-基)吡唑并[1,5-a]嘧啶-3-甲酰胺作为神经炎症中 IRAK4 酶的 PET 成像剂,为研究神经炎症性疾病提供了一种新方法。该化合物的放射性标记和药代动力学表明其在体内非侵入性评估 IRAK4 表达中的效用,这可以增强对神经炎症性疾病的理解和治疗策略 (Wang 等人,2018 年)。

安全和危害

作用机制

Target of Action

The primary target of this compound is the NLRP3 inflammasome , a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli . The NLRP3 inflammasome belongs to the NOD-like receptor (NLR) family of PRR; it is a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC) and procaspase-1 .

Mode of Action

The compound has been shown to bind to NLRP3 and inhibit its activation . This interaction results in the inhibition of NLRP3-dependent pyroptosis and IL-1β release . Computational simulations suggest a mechanism of protein–ligand binding that might explain the activity of the compounds .

Biochemical Pathways

The compound affects the NLRP3 inflammasome pathway. By inhibiting the activation of NLRP3, it prevents the downstream effects of this pathway, which include pyroptosis, a form of programmed cell death, and the release of the pro-inflammatory cytokine IL-1β .

Pharmacokinetics

The cells were incubated with the compound at a fixed concentration of 10 µM for 1 hour , suggesting that the compound is able to penetrate the cell membrane and exert its effects intracellularly.

Result of Action

The result of the compound’s action is the inhibition of NLRP3-dependent pyroptosis and IL-1β release in stimulated human macrophages . This suggests that the compound could have potential anti-inflammatory effects, as both pyroptosis and IL-1β are involved in inflammatory responses.

Action Environment

The action of the compound can be influenced by the cellular environment. For example, the compound was tested in vitro on PMA-differentiated THP-1 cells stimulated with LPS/ATP The presence of these stimulants, which promote NLRP3 expression, could potentially influence the efficacy of the compound

属性

IUPAC Name |

N-[1-[3-(2-methylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4/c1-15-4-2-3-5-18(15)19-13-20(27-26-19)24(30)28-10-8-17(9-11-28)25-23(29)16-6-7-21-22(12-16)32-14-31-21/h2-7,12-13,17H,8-11,14H2,1H3,(H,25,29)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFAMCGPMWIELD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNC(=C2)C(=O)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

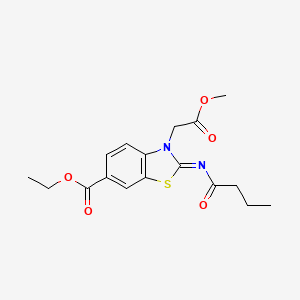

![Ethyl 6-[benzyl(methyl)amino]-5-cyano-2-phenylpyridine-3-carboxylate](/img/structure/B2805048.png)

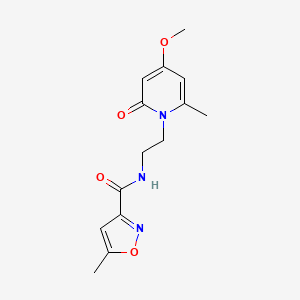

![[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2805059.png)

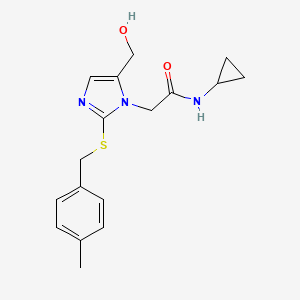

![3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2805062.png)

![N-(4-fluorophenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2805065.png)